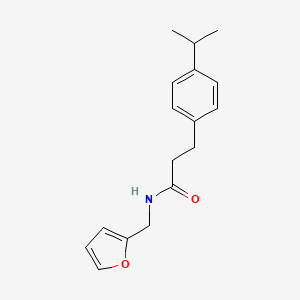![molecular formula C26H32N4O B4632083 1-ethyl-4-[(methyl{[3-(3-methylphenyl)-1-(4-methylphenyl)-1H-pyrazol-4-yl]methyl}amino)methyl]-2-pyrrolidinone](/img/structure/B4632083.png)
1-ethyl-4-[(methyl{[3-(3-methylphenyl)-1-(4-methylphenyl)-1H-pyrazol-4-yl]methyl}amino)methyl]-2-pyrrolidinone
説明
Synthesis Analysis
The synthesis of similar complex molecules often involves multistep reactions, starting from simpler precursors to gradually build up the desired structure. The process may include cycloaddition reactions, as seen with related compounds, where intramolecular cycloaddition of specific esters and amino acids leads to the formation of intricate heterocyclic structures (He, 2010). Such methodologies highlight the intricacies involved in constructing complex molecules, showcasing the need for precise reaction conditions and catalysts.
Molecular Structure Analysis
The molecular structure of complex organic molecules is typically characterized using spectroscopic techniques and X-ray crystallography. These methods provide insights into the spatial arrangement of atoms, molecular conformations, and the presence of various functional groups. For instance, the structural elucidation of related compounds has been achieved through these techniques, revealing detailed molecular geometries and conformations which are crucial for understanding the compound's reactivity and properties (Meskini et al., 2011).
Chemical Reactions and Properties
Chemical reactions involving complex molecules can lead to a wide range of derivatives, offering insights into their reactivity patterns. For example, reactions with active methylene reagents have been studied, yielding diverse heterocyclic derivatives (Mohareb et al., 2004). Such studies are instrumental in expanding the chemical space of a given molecule, enabling the synthesis of analogs with potentially varied biological activities.
Physical Properties Analysis
The physical properties of a molecule, including melting point, boiling point, solubility, and crystal structure, are determined by its molecular structure. These properties are essential for predicting the compound's behavior in different environments and for its formulation in pharmaceutical applications. Crystallography studies, for instance, provide valuable data on molecular packing, hydrogen bonding, and other intermolecular interactions that influence the compound's physical properties (Dmitriev et al., 2015).
Chemical Properties Analysis
The chemical properties, including acidity, basicity, reactivity towards various reagents, and stability, are pivotal for understanding a molecule's potential applications and safety profile. Investigations into the reactivity of similar compounds with different nucleophilic and electrophilic agents can shed light on the functional groups' reactivity, influencing the molecule's overall chemical behavior (Ganapathy et al., 2015).
科学的研究の応用
Heterocyclic Synthesis
Research into the synthesis of heterocyclic compounds highlights the versatility of pyrrolidinone derivatives in creating bioactive molecules. For example, the synthesis of pyrazolopyridines and their potential antioxidant, antitumor, and antimicrobial activities demonstrate the utility of pyrrolidinone and related structures in medicinal chemistry (El‐Borai, Rizk, Beltagy, & El-Deeb, 2013). This indicates the potential for compounds like the one to be explored for similar bioactivities.
Chemosensor Development
The creation of chemosensors using heterocyclic compounds is another area of interest. A study detailed the synthesis of a colorimetric chemosensor based on pyrrolinone ester and azo-pyrazole moieties for the detection of metal cations such as Cu2+, Zn2+, and Co2+ (Aysha, Mohamed, El-Sedik, & Youssef, 2021). This highlights the potential of using the compound of interest in the development of new chemosensors for environmental or biomedical applications.
Synthetic Pathways
Exploring synthetic pathways involving pyrrolidinone and pyrazole derivatives provides insights into the chemical flexibility and potential applications of such compounds. For instance, the efficient synthesis of pyrazolo[3,4-b]pyridine products through condensation reactions showcases the reactivity of these compounds in forming heterocyclic structures with potential pharmaceutical relevance (Ghaedi, Bardajee, Mirshokrayi, Mahdavi, Shafiee, & Akbarzadeh, 2015). This suggests that the compound could be a valuable intermediate in the synthesis of various heterocyclic compounds.
特性
IUPAC Name |
1-ethyl-4-[[methyl-[[3-(3-methylphenyl)-1-(4-methylphenyl)pyrazol-4-yl]methyl]amino]methyl]pyrrolidin-2-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H32N4O/c1-5-29-16-21(14-25(29)31)15-28(4)17-23-18-30(24-11-9-19(2)10-12-24)27-26(23)22-8-6-7-20(3)13-22/h6-13,18,21H,5,14-17H2,1-4H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QCGWBWHIOXGCBH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1CC(CC1=O)CN(C)CC2=CN(N=C2C3=CC=CC(=C3)C)C4=CC=C(C=C4)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H32N4O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
416.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![N-[(4-chloro-1-ethyl-1H-pyrazol-5-yl)methyl]-N-methyl-5-[(2,3,5,6-tetrafluorophenoxy)methyl]-2-furamide](/img/structure/B4632018.png)
![3-[5-(4-ethoxybenzylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]-N-(5-methyl-1,3,4-thiadiazol-2-yl)propanamide](/img/structure/B4632025.png)
![N-{[4-ethyl-5-({2-[(2-fluorophenyl)amino]-2-oxoethyl}thio)-4H-1,2,4-triazol-3-yl]methyl}-3,4-dimethoxybenzamide](/img/structure/B4632036.png)

![1-[2-(2-chlorophenoxy)propanoyl]-4-phenylpiperazine](/img/structure/B4632058.png)

![N-(2-bromophenyl)-N'-[4-(4-tert-butylphenyl)-1,3-thiazol-2-yl]urea](/img/structure/B4632065.png)

![3,4-dichloro-N-{2-[4-methyl-5-({2-[(4-methyl-3-nitrophenyl)amino]-2-oxoethyl}thio)-4H-1,2,4-triazol-3-yl]ethyl}benzamide](/img/structure/B4632075.png)
![1-[(2,4-dimethylphenoxy)acetyl]-3-methylpiperidine](/img/structure/B4632087.png)
![4-({2-[(4-chlorophenyl)(methylsulfonyl)amino]butanoyl}amino)benzamide](/img/structure/B4632091.png)
![4-chloro-3-({[(4-nitrobenzoyl)amino]carbonothioyl}amino)benzoic acid](/img/structure/B4632094.png)
![2,4-dichloro-N-(2,6-dioxo-1-piperidinyl)-N-[2-oxo-2-(2-thienyl)ethyl]benzamide](/img/structure/B4632101.png)